Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate

Catalog No.
S14028337
CAS No.
M.F
C10H11BrN4O2S
M. Wt
331.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)c...

Product Name

Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate

IUPAC Name

tert-butyl N-(6-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate

Molecular Formula

C10H11BrN4O2S

Molecular Weight

331.19 g/mol

InChI

InChI=1S/C10H11BrN4O2S/c1-10(2,3)17-9(16)15-8-14-6-7(18-8)13-5(11)4-12-6/h4H,1-3H3,(H,12,14,15,16)

InChI Key

JTEMKUZWZQKSOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=NC=C(N=C2S1)Br

Tert-butyl N-(6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate is a synthetic organic compound characterized by its unique thiazole and pyrazine structural features. It has the molecular formula C10H11BrN4O2SC_{10}H_{11}BrN_{4}O_{2}S and a molecular weight of 331.19 g/mol. The compound is known for its potential applications in medicinal chemistry and pharmacology due to its biological activity. The IUPAC name for this compound is tert-butyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate, and it is identified by the CAS number 2680840-90-6 .

The chemical reactivity of tert-butyl N-(6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate primarily involves nucleophilic substitution reactions due to the presence of the bromine atom on the thiazole ring. This can lead to various derivatives through reactions with nucleophiles such as amines or alcohols. Additionally, the carbamate functional group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding amine and carbonic acid derivatives. The compound's stability under various conditions has not been extensively documented, indicating a need for further research into its reactivity profile.

Tert-butyl N-(6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate exhibits significant biological activities that make it a candidate for drug development. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes, although specific targets have yet to be conclusively identified. The compound's structural analogs have shown promise in modulating biological pathways related to cancer and infectious diseases, which may extend to this compound as well.

The synthesis of tert-butyl N-(6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate typically involves multi-step organic reactions:

  • Formation of Thiazole and Pyrazine Rings: The initial step often includes the synthesis of the thiazole and pyrazine moieties through cyclization reactions involving appropriate precursors.
  • Bromination: The introduction of bromine at the 6-position of the thiazole ring can be achieved using brominating agents such as N-bromosuccinimide.
  • Carbamate Formation: Finally, tert-butyl carbamate can be synthesized by reacting the amine derivative with tert-butyl chloroformate under basic conditions.

These steps require careful optimization of reaction conditions to maximize yield and purity.

Tert-butyl N-(6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate has potential applications in several fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Agricultural Chemistry: Possible use in developing agrochemicals due to its structural properties.
  • Biochemical Research: Utilized in studies investigating enzyme inhibition and receptor interactions.

Interaction studies involving tert-butyl N-(6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate are essential for understanding its mechanism of action. These studies typically involve:

  • Binding Affinity Tests: Assessing how well the compound binds to target proteins or enzymes.
  • In vitro Assays: Evaluating its biological effects on cell lines or isolated tissues.
  • Pharmacokinetic Studies: Investigating absorption, distribution, metabolism, and excretion profiles in biological systems.

Such studies are crucial for determining the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with tert-butyl N-(6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate. Here are a few notable examples:

Compound NameCAS NumberKey Features
Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate112342-70-8Ethyl group instead of tert-butyl; potential for different solubility and reactivity.
Tert-butyl N-(5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate1201187-44-1Contains a pyrrolo ring; may exhibit different biological activities due to structural variations.
Tert-butyl ((6-bromothiazolo[5,4-b]pyridin-2-yl)methyl)carbamate1454907-81-3Variation in ring structure; could influence pharmacological properties significantly.

Uniqueness

Tert-butyl N-(6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate is unique due to its specific combination of thiazole and pyrazine rings along with a bromine substituent. This combination may confer distinct biological activities compared to other similar compounds that lack these features or have different substituents.

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

329.97861 g/mol

Monoisotopic Mass

329.97861 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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